Cas no 210686-41-2 (Hydroxy Ebastine)

Hydroxy Ebastine 化学的及び物理的性質
名前と識別子
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- 1-Butanone,4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-
- Hydroxy Ebastine
- 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
- 2-(4-(1-Oxo-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butyl)-phenyl)-2-methyl-propanol
- 4-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)butan-1-one
- 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone
- HydroxyEbastine
- FT-0669480
- DTXSID40475394
- 4-(4-(Diphenylmethoxy)-1-piperidinyl)-1-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)-1-butanone
- 1-Butanone, 4-(4-(diphenylmethoxy)-1-piperidinyl)-1-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)-
- U07WX9MN7J
- 1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-
- CHEBI:184055
- 210686-41-2
- UNII-U07WX9MN7J
- AKOS030255286
- 4-[4-(DIPHENYLMETHOXY)PIPERIDIN-1-YL]-1-[4-(1-HYDROXY-2-METHYLPROPAN-2-YL)PHENYL]BUTAN-1-ONE
-
- インチ: InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
- InChIKey: UDZUMQUGNZBRMN-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2C=CC=CC=2)OC2CCN(CCCC(C3C=CC(C(C)(C)CO)=CC=3)=O)CC2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 485.29300
- どういたいしつりょう: 485.29299411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.141
- ゆうかいてん: 53-55°C
- ふってん: 632.848°C at 760 mmHg
- フラッシュポイント: 336.535°C
- 屈折率: 1.603
- ようかいど: Chloroform, Dichloromethane, Dichloromethane
- PSA: 49.77000
- LogP: 6.12790
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Hydroxy Ebastine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?°C Freezer
Hydroxy Ebastine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002LDB-1mg |
1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]- |
210686-41-2 | ≥87% | 1mg |
$239.00 | 2025-02-19 | |
A2B Chem LLC | AB20207-1mg |
1-Butanone, 4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]- |
210686-41-2 | ≥87% | 1mg |
$164.00 | 2024-04-20 | |
TRC | H918700-5mg |
Hydroxy Ebastine |
210686-41-2 | 5mg |
$ 1022.00 | 2023-09-07 | ||
TRC | H918700-10mg |
Hydroxy Ebastine |
210686-41-2 | 10mg |
$ 1748.00 | 2023-04-15 | ||
TRC | H918700-1mg |
Hydroxy Ebastine |
210686-41-2 | 1mg |
$ 227.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H912123-500μg |
Hydroxyebastine |
210686-41-2 | 98% | 500μg |
¥1,660.50 | 2022-01-14 | |
TRC | H918700-2mg |
Hydroxy Ebastine |
210686-41-2 | 2mg |
$ 425.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211605-1 mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥2,407.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211605-CW-1 mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥3,121.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211605-1mg |
Hydroxy Ebastine, |
210686-41-2 | 1mg |
¥2407.00 | 2023-09-05 |
Hydroxy Ebastine 関連文献
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
Hydroxy Ebastineに関する追加情報
Introduction to Hydroxy Ebastine and Its CAS No. 210686-41-2
Hydroxy Ebastine, identified by the chemical compound code CAS No. 210686-41-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the class of antihistamines, has garnered attention due to its unique structural properties and potential therapeutic applications. The molecular structure of Hydroxy Ebastine exhibits a distinct arrangement of functional groups that contribute to its pharmacological activity, making it a subject of extensive research in drug development.
The chemical properties of Hydroxy Ebastine are characterized by its stability under various conditions, which is a critical factor in pharmaceutical formulations. Its solubility profile and interaction with biological targets have been extensively studied, providing insights into its mechanism of action. Research has shown that Hydroxy Ebastine interacts with histamine receptors in a manner that is both selective and potent, making it a promising candidate for treating allergic conditions.
In recent years, the pharmaceutical industry has seen a surge in the development of novel antihistamines that offer improved efficacy and reduced side effects compared to traditional agents. Hydroxy Ebastine has been identified as a potential next-generation therapeutic due to its favorable pharmacokinetic profile. Studies have demonstrated that it exhibits rapid absorption and prolonged duration of action, which translates to fewer dosing requirements for patients.
The synthesis of Hydroxy Ebastine involves a series of well-defined chemical reactions that highlight the expertise required in medicinal chemistry. The process begins with the selection of appropriate starting materials, followed by functional group transformations that introduce the necessary pharmacophores. Advanced synthetic techniques, such as catalytic hydrogenation and regioselective reactions, are employed to achieve high yields and purity levels. The final product is then subjected to rigorous analytical testing to confirm its identity and quality.
One of the most compelling aspects of Hydroxy Ebastine is its potential in treating severe allergic reactions. Clinical trials have shown that it can effectively alleviate symptoms such as itching, redness, and inflammation without causing significant drowsiness, unlike some older antihistamines. This makes it an attractive option for patients who require relief from allergies but must maintain alertness for daily activities.
The role of CAS No. 210686-41-2 in identifying Hydroxy Ebastine cannot be overstated. This unique numerical identifier ensures that researchers and regulatory agencies can accurately reference the compound across various documents and databases. The use of CAS numbers is standard practice in the chemical industry, facilitating seamless communication and collaboration among scientists worldwide.
Recent advancements in computational chemistry have allowed for more efficient prediction of the pharmacological properties of compounds like Hydroxy Ebastine. Molecular modeling techniques can simulate how the compound interacts with biological targets at the atomic level, providing valuable insights into its potential therapeutic effects. These simulations have helped researchers optimize the structure of Hydroxy Ebastine, leading to enhanced efficacy and reduced toxicity.
The environmental impact of producing Hydroxy Ebastine is another area of concern that has been addressed through sustainable chemistry practices. Efforts have been made to minimize waste generation and reduce energy consumption during synthesis. Green chemistry principles have been integrated into the production process, ensuring that the environmental footprint is kept to a minimum while maintaining high-quality output.
The future prospects for Hydroxy Ebastine are promising, with ongoing research exploring its potential applications beyond allergy treatment. Preliminary studies suggest that it may have anti-inflammatory properties that could be beneficial in managing chronic inflammatory conditions. Additionally, its interaction with other biological pathways is being investigated to uncover new therapeutic possibilities.
In conclusion, Hydroxy Ebastine, identified by CAS No. 210686-41-2, represents a significant advancement in pharmaceutical chemistry. Its unique properties make it a valuable asset in treating allergic conditions, while its synthetic challenges highlight the ingenuity required in drug development. As research continues to uncover new applications for this compound, its importance in medicine is set to grow further.
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